
best practices for antibody selection for PP30
immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PP30

Cat. No.: B1677962 Get Quote

Application Notes and Protocols for PP30
Immunofluorescence
Due to the broad designation of "PP30," which can refer to several distinct proteins, this

document provides detailed application notes for two of the most commonly researched "PP30"

proteins: the p30 protein of African Swine Fever Virus (ASFV) and the human Ribonuclease P

protein subunit p30 (RPP30). Researchers should first identify the specific PP30 protein

relevant to their study.

Application Note I: Best Practices for Antibody
Selection for African Swine Fever Virus (ASFV) p30
Immunofluorescence
Audience: Researchers, scientists, and drug development professionals involved in ASFV

research and diagnostics.

The p30 protein of African Swine Fever Virus (ASFV), encoded by the CP204L gene, is an

early structural protein expressed throughout the viral replication cycle.[1] It is highly

immunogenic and plays a crucial role in the internalization of the virus.[1] Its consistent

expression and immunogenicity make it an excellent target for the detection of ASFV in

infected cells via immunofluorescence.
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Data Presentation: Antibody Performance
Quantitative data for commercially available anti-ASFV p30 antibodies is often limited to the

manufacturer's validation. Researchers should perform in-house validation to determine the

optimal antibody and concentration for their specific experimental conditions. Key parameters

to assess include:

Parameter Description Ideal Outcome

Signal-to-Noise Ratio

The ratio of the fluorescence

intensity of the specific signal

(p30 staining in infected cells)

to the background

fluorescence (non-specific

staining in uninfected cells or

areas without the target).

High signal-to-noise ratio,

indicating strong specific

staining with minimal

background.

Specificity

The ability of the antibody to

bind exclusively to ASFV p30

and not to other viral or host

cell proteins.

No or minimal off-target

binding in uninfected control

cells or in infected cells treated

with a non-specific primary

antibody.

Titer/Optimal Dilution

The dilution of the antibody

that provides the best balance

between strong specific signal

and low background.

A high titer (i.e., effective at a

high dilution) is often indicative

of a high-affinity antibody.

Lot-to-Lot Consistency

The reproducibility of staining

results using different batches

of the same antibody.

Minimal variation in staining

intensity and pattern between

different lots.

Experimental Protocols
It is critical to validate the specificity of the selected anti-ASFV p30 antibody. A recommended

workflow includes:

Western Blotting:
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Lyse both ASFV-infected and uninfected control cells.

Run the lysates on an SDS-PAGE gel and transfer to a membrane.

Probe the membrane with the anti-ASFV p30 antibody.

A specific antibody should detect a single band at the expected molecular weight of

approximately 30 kDa only in the lysate from infected cells.[2]

Positive and Negative Controls in Immunofluorescence:

Positive Control: ASFV-infected cells. These should show a distinct fluorescent signal.

Negative Control: Uninfected cells of the same type. These should show no or very low

background fluorescence.

Secondary Antibody Control: Incubate infected cells with only the secondary antibody (no

primary antibody). This control is essential to check for non-specific binding of the

secondary antibody.

This protocol is adapted from established methods for the detection of ASFV p30.[2]

Materials:

ASFV-infected and uninfected control cells grown on coverslips or in chamber slides.

Phosphate-Buffered Saline (PBS).

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.[2][3]

Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in

PBS with 0.1% Triton X-100.[3]

Primary Antibody: Anti-ASFV p30 antibody, diluted in blocking buffer.

Secondary Antibody: Fluorophore-conjugated antibody against the host species of the

primary antibody, diluted in blocking buffer.
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Nuclear Counterstain: DAPI or Hoechst solution.

Antifade Mounting Medium.

Procedure:

Cell Culture: Seed cells on coverslips or chamber slides and allow them to adhere. Infect

cells with ASFV and incubate for the desired time (e.g., 24 hours).[2]

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes

at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at

room temperature to allow the antibody to access intracellular antigens.[2]

Blocking: Wash the cells with PBS. Incubate with blocking buffer for 30-60 minutes at room

temperature to minimize non-specific antibody binding.[3]

Primary Antibody Incubation: Dilute the primary anti-ASFV p30 antibody to its optimal

concentration in the blocking buffer. Incubate the cells with the diluted primary antibody

overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room

temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5

minutes at room temperature.

Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope

slides using an antifade mounting medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10072831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10072831/
https://sites.uclouvain.be/nedi/ewExternalFiles/Immunofluorescence%20labeling%20Protocol%20-%20IF-Fr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Mandatory Visualization
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Caption: Workflow for the immunofluorescent detection of ASFV p30.

Application Note II: Best Practices for Antibody
Selection for Human RPP30 Immunofluorescence
Audience: Researchers, scientists, and drug development professionals studying human RNA

processing and nuclear biology.

Human Ribonuclease P protein subunit p30 (RPP30) is a protein component of the

Ribonuclease P (RNase P) and Ribonuclease MRP complexes. These ribonucleoprotein

complexes are essential for the processing of precursor tRNAs and pre-rRNAs, respectively.

Consistent with its function, RPP30 is localized to the nucleus and, more specifically, the

nucleolus.

Data Presentation: Antibody Performance
As with any antibody, rigorous validation is key. When selecting an anti-RPP30 antibody,

consider the following performance metrics:
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Parameter Description Ideal Outcome

Signal-to-Noise Ratio

The ratio of fluorescence

intensity in the

nucleus/nucleolus to the

cytoplasmic background.

A high ratio indicating specific

nuclear and nucleolar staining.

Specificity

The ability of the antibody to

bind to RPP30 and not other

nuclear proteins. Validation

using techniques like siRNA

knockdown or knockout cell

lines is highly recommended.

A significant reduction in

fluorescence signal in

knockdown/knockout cells

compared to wild-type controls.

Co-localization

The degree of spatial overlap

between the RPP30 signal and

known markers of the

nucleolus (e.g., Fibrillarin,

Nucleolin).

High degree of co-localization

with nucleolar markers,

confirming the expected

subcellular localization.

Lot-to-Lot Consistency

The reproducibility of the

nuclear and nucleolar staining

pattern across different

antibody batches.

Consistent staining patterns

and intensity between different

lots.

Experimental Protocols
Western Blotting:

Perform Western blotting on whole-cell lysates and nuclear fractions.

The antibody should recognize a single band at the predicted molecular weight of RPP30
(~30 kDa).

The signal should be enriched in the nuclear fraction compared to the whole-cell lysate.

Genetic Validation (siRNA Knockdown):

Transfect cells with siRNA targeting the RPP30 mRNA or a non-targeting control siRNA.
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After 48-72 hours, perform immunofluorescence staining with the anti-RPP30 antibody.

A specific antibody will show a marked decrease in the nuclear/nucleolar signal in the

RPP30 siRNA-treated cells compared to the control cells.

Materials:

Human cells grown on coverslips or in chamber slides.

Phosphate-Buffered Saline (PBS).

Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.

Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS (if using PFA fixation).

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host) with

0.1% Triton X-100 in PBS.

Primary Antibody: Anti-RPP30 antibody, diluted in blocking buffer.

Secondary Antibody: Fluorophore-conjugated antibody against the host species of the

primary antibody, diluted in blocking buffer.

Nuclear Counterstain: DAPI or Hoechst solution.

Antifade Mounting Medium.

Procedure:

Cell Culture: Grow cells on coverslips to an appropriate confluency.

Fixation:

Option A (PFA): Wash cells with PBS and fix with 4% PFA for 15 minutes at room

temperature.

Option B (Methanol): Wash cells with PBS and fix with ice-cold 100% methanol for 10

minutes at -20°C.
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Permeabilization (for PFA fixation): Wash cells fixed with PFA three times with PBS.

Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Wash cells with PBS. Block with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Dilute the anti-RPP30 primary antibody in blocking buffer.

Incubate overnight at 4°C.

Washing: Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

blocking buffer. Incubate for 1 hour at room temperature, protected from light.

Washing: Wash three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI or Hoechst solution to stain the nucleus.

Mounting: Mount the coverslips on microscope slides with an antifade mounting medium.

Imaging: Visualize using a confocal or widefield fluorescence microscope. Expect a strong

signal in the nucleolus and a more diffuse signal throughout the nucleoplasm.[4]
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Caption: Subcellular localization and function of human RPP30.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [best practices for antibody selection for PP30
immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677962#best-practices-for-antibody-selection-for-
pp30-immunofluorescence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1677962#best-practices-for-antibody-selection-for-pp30-immunofluorescence
https://www.benchchem.com/product/b1677962#best-practices-for-antibody-selection-for-pp30-immunofluorescence
https://www.benchchem.com/product/b1677962#best-practices-for-antibody-selection-for-pp30-immunofluorescence
https://www.benchchem.com/product/b1677962#best-practices-for-antibody-selection-for-pp30-immunofluorescence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

